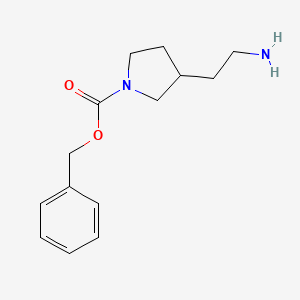

3-Aminoethyl-1-N-Cbz-pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKELBKKCCWEFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373359 | |

| Record name | 3-Aminoethyl-1-N-Cbz-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811842-07-6 | |

| Record name | 3-Aminoethyl-1-N-Cbz-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 811842-07-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-Aminoethyl-1-N-Cbz-pyrrolidine and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and physical properties of 3-Aminoethyl-1-N-Cbz-pyrrolidine, also known as benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, and its related derivatives. Due to the limited availability of specific experimental data for the primary compound of interest, this paper also includes information on structurally similar molecules to provide a comparative context for researchers.

Core Chemical Properties

While specific experimental data for this compound is not widely published, the fundamental chemical properties can be derived from its structure and data available for analogous compounds.

Table 1: Core Chemical Properties of this compound and Related Compounds

| Property | Value for this compound (Predicted/Inferred) | Value for Related Compounds | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₄H₂₀N₂O₂ (for CAS 475469-12-6) | [1] |

| Molecular Weight | 248.32 g/mol | 248.32 g/mol (for CAS 475469-12-6) | [1] |

| CAS Number | 811842-07-6 (presumed) | 475469-12-6 (3-AMINO-1-BENZYL-PYRROLIDINE-3-CARBOXYLIC ACID ETHYL ESTER) | [1] |

| Topological Polar Surface Area | 55.6 Ų | 55.6 Ų (for CAS 475469-12-6) | [1] |

| Hydrogen Bond Donor Count | 1 | 1 (for CAS 475469-12-6) | [1] |

| Hydrogen Bond Acceptor Count | 4 | 4 (for CAS 475469-12-6) | [1] |

| Rotatable Bond Count | 5 | 5 (for CAS 475469-12-6) | [1] |

Synthesis and Experimental Protocols

A general synthetic approach can be inferred from procedures for similar compounds, such as the synthesis of benzyl (R)-3-amino-pyrrolidine-1-carboxylate. This process often starts with a commercially available hydroxy-pyrrolidine precursor.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis pathways for this compound.

General Experimental Considerations (Based on related syntheses):

-

Protection Step: The reaction of a pyrrolidine derivative with benzyl chloroformate in the presence of a base (like triethylamine or sodium bicarbonate) in an appropriate solvent (such as dichloromethane or tetrahydrofuran) is a standard method for introducing the Cbz protecting group.

-

Purification: Purification is typically achieved through column chromatography on silica gel, using a solvent system such as ethyl acetate and hexanes to isolate the desired product.

-

Characterization: The structure and purity of the synthesized compound would be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Analytical Data (Inferred)

Specific analytical data for this compound is not available. The following table provides predicted or typical spectral characteristics based on its chemical structure and data from similar compounds.

Table 2: Predicted Analytical Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Peaks in the aromatic region (around 7.3 ppm) corresponding to the benzyl group protons.- A singlet around 5.1 ppm for the benzylic CH₂ protons of the Cbz group.- A series of multiplets in the aliphatic region (1.5-3.6 ppm) for the pyrrolidine ring and ethyl side-chain protons. |

| ¹³C NMR | - Peaks in the aromatic region (around 127-136 ppm).- A peak around 155 ppm for the carbonyl carbon of the Cbz group.- A peak around 67 ppm for the benzylic carbon of the Cbz group.- Aliphatic carbons of the pyrrolidine ring and ethyl side-chain appearing between 25-60 ppm. |

| Mass Spec. | - A molecular ion peak [M]+ corresponding to the molecular weight (approx. 248.32).- Common fragmentation patterns would include the loss of the benzyl group or cleavage of the pyrrolidine ring. |

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for this compound. However, the pyrrolidine scaffold is a common motif in many biologically active compounds and drugs, suggesting that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents[2][3]. The presence of the Cbz-protected amine makes it a suitable precursor for further chemical modifications in drug discovery programs.

The broader class of pyrrolidine derivatives has been investigated for a wide range of biological activities, including as anticonvulsants, and for their role in the central nervous system[2].

Logical Relationship for Potential Drug Discovery Application:

Caption: A generalized workflow for the use of this compound in a drug discovery context.

Safety and Handling

Specific safety data for this compound is not available. For related amino-pyrrolidine derivatives, general laboratory safety precautions should be followed. These typically include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

It is crucial to consult the Safety Data Sheet (SDS) for the specific compound or a closely related analogue before handling.

Disclaimer: The information provided in this document is for research and informational purposes only. The synthesis and handling of chemical compounds should only be carried out by qualified professionals in a controlled laboratory setting. The predicted data and hypothetical protocols are based on chemical principles and data from related compounds and have not been experimentally validated for this compound.

References

An In-depth Technical Guide on 3-Aminoethyl-1-N-Cbz-pyrrolidine

This guide provides detailed information on the chemical properties of 3-Aminoethyl-1-N-Cbz-pyrrolidine, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds.

Chemical Properties

The fundamental chemical data for this compound are summarized below. This information is critical for researchers in designing synthetic routes and characterizing the molecule.

| Property | Value |

| Molecular Formula | C14H20N2O2[1][2] |

| Molecular Weight | 248.32 g/mol [1] |

| Monoisotopic Mass | 248.15248 Da[2] |

Structural Information

The structure of this compound incorporates a pyrrolidine ring, an aminoethyl group, and a carboxybenzyl (Cbz) protecting group. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.

Logical Relationship of Molecular Components

The following diagram illustrates the key functional groups and their connectivity within the this compound molecule.

Caption: Logical relationship of the core components.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are typically proprietary to chemical suppliers or are detailed in patented synthetic routes. For researchers requiring specific experimental procedures, it is recommended to consult chemical suppliers' documentation for batch-specific information or to refer to the primary literature and patents for analogous synthetic methodologies. The synthesis generally involves the protection of the pyrrolidine nitrogen with a Cbz group, followed by the introduction or modification of the aminoethyl side chain at the 3-position. Purification is often achieved through column chromatography.

References

IUPAC name for benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate

An In-depth Technical Guide on Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate and the Pyrrolidine Scaffold in Drug Discovery

Introduction

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] As a saturated heterocycle, the sp3-hybridized carbon atoms of the pyrrolidine ring provide a three-dimensional architecture that is advantageous for exploring pharmacophore space and achieving high binding affinity and selectivity for biological targets.[3] The pyrrolidine scaffold is a key component in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry and drug development.[1][4] This technical guide focuses on the chemical properties, synthesis, and potential biological relevance of benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, a representative member of this important class of molecules.

Chemical and Physical Properties

The formal IUPAC name for the topic compound is benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate . The structure possesses a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as (S) and (R) enantiomers. The specific stereochemistry is a critical factor in its interaction with biological systems.[3] A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| CAS Number | Not available |

| LogP (Predicted) | 1.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 5 |

Synthesis and Experimental Protocols

The synthesis of substituted pyrrolidines can be broadly categorized into two approaches: the functionalization of a pre-existing pyrrolidine ring, often derived from proline or 4-hydroxyproline, or the construction of the pyrrolidine ring from acyclic precursors.[5] A common strategy for synthesizing 3-substituted pyrrolidine-1-carboxylates involves nucleophilic substitution on a pyrrolidine scaffold bearing a suitable leaving group at the 3-position.

Representative Synthetic Workflow

Below is a generalized workflow for the synthesis of a 3-substituted pyrrolidine derivative, which is a common strategy in medicinal chemistry.

Caption: Generalized synthetic workflow for 3-substituted pyrrolidines.

Detailed Experimental Protocol: Synthesis of a 3-Substituted Pyrrolidine-1-Carboxylate Derivative

This protocol is a representative example for the synthesis of a 3-substituted pyrrolidine derivative, adapted from general methods described in the literature for similar compounds.

-

Protection of the Pyrrolidine Nitrogen: To a solution of (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in water, the pH is adjusted to 10 with a 10% sodium hydroxide solution at 0-5°C. Benzyl chloroformate (1.1 eq) is added dropwise, maintaining the pH between 9.5 and 11.5. After the addition, the reaction is stirred for 2 hours at room temperature. The product, benzyl (R)-3-hydroxypyrrolidine-1-carboxylate, is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Activation of the Hydroxyl Group: The protected pyrrolidine derivative (1.0 eq) and triethylamine (1.2 eq) are dissolved in ethyl acetate and cooled to 0-5°C under an inert atmosphere. A solution of methanesulfonyl chloride (1.1 eq) in ethyl acetate is added dropwise. The reaction is stirred at room temperature for 2 hours. The mixture is then washed with water, and the organic phase is separated, dried, and concentrated to yield benzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

-

Nucleophilic Substitution: The activated intermediate (1.0 eq) is dissolved in a suitable polar aprotic solvent, such as DMF. A protected aminoethyl nucleophile, for example, N-(2-aminoethyl)acetamide (1.5 eq), and a non-nucleophilic base like diisopropylethylamine (2.0 eq) are added. The reaction mixture is heated to 80°C and stirred overnight. After cooling, the reaction is diluted with water and the product is extracted with an organic solvent.

-

Deprotection: The resulting protected compound is subjected to appropriate deprotection conditions to remove the protecting group from the aminoethyl side chain (e.g., acidic or basic hydrolysis for an acetamide) to yield the final product, benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate. The final compound is purified by column chromatography.

Biological Activity and Signaling Pathways

Representative Signaling Pathway: p53-MDM2 Interaction

Pyrrolidone derivatives, which are structurally related to pyrrolidines, have been identified as inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy.[7] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. Inhibition of this interaction stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the p53-MDM2 interaction by a pyrrolidine-based inhibitor.

Experimental Protocols for Biological Assays

To evaluate the biological activity of compounds like benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, various in vitro assays can be employed. Below is a representative protocol for a competitive binding assay, which is commonly used to determine the affinity of a compound for a specific receptor.

Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Preparation of Reagents:

-

Prepare a membrane suspension containing the target receptor from a suitable cell line or tissue source.

-

Prepare serial dilutions of the test compound, benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, in assay buffer.

-

Prepare a solution of a known radioligand for the target receptor at a concentration close to its dissociation constant (Kd).

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the membrane suspension, the test compound at various concentrations, and the radioligand.

-

Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known non-radioactive ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Detection and Data Analysis:

-

Allow the filters to dry, then add a scintillation cocktail to each well.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Conclusion

Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate represents a class of compounds built upon the privileged pyrrolidine scaffold. While specific data on this molecule is limited, the broader family of pyrrolidine derivatives has demonstrated significant potential in drug discovery, with members showing activity against a wide range of important biological targets. The synthetic accessibility and the stereochemical complexity of the pyrrolidine ring allow for fine-tuning of pharmacological properties, making it a continued area of interest for researchers and drug development professionals. Further investigation into the biological activities of specific derivatives like benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is warranted to explore their therapeutic potential.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Aminoethyl-1-N-Cbz-pyrrolidine: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Aminoethyl-1-N-Cbz-pyrrolidine, a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, prized for its three-dimensional character which allows for effective exploration of pharmacophore space.[1][2] This guide will delve into the specific structural features, stereochemical considerations, synthesis, and potential applications of this compound.

Chemical Structure and Physicochemical Properties

This compound, systematically named benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate , is a disubstituted pyrrolidine derivative.[3] Its structure is characterized by three key components:

-

A saturated five-membered pyrrolidine ring: This core provides a rigid, non-planar scaffold.

-

An aminoethyl group at the 3-position: The primary amine of this side chain serves as a key reactive handle for further chemical modification.

-

A Carboxybenzyl (Cbz or Z) protecting group on the pyrrolidine nitrogen: This group renders the ring nitrogen non-basic and non-nucleophilic, allowing for selective reactions at the primary amine of the side chain.[4]

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [3][5] |

| Molecular Weight | 248.32 g/mol | [3][6] |

| CAS Number | 811842-07-6 | [5] |

| IUPAC Name | benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | [3] |

| SMILES | C1CN(CC1CCN)C(=O)OCC2=CC=CC=C2 | [3] |

| Predicted XlogP | 1.4 | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide information about the molecule's size and shape in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 249.15976 | 159.0 |

| [M+Na]⁺ | 271.14170 | 163.5 |

| [M-H]⁻ | 247.14520 | 163.1 |

| Data sourced from PubChem predictions.[3] |

Stereochemistry

The carbon atom at the 3-position of the pyrrolidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)-3-(2-aminoethyl)-1-N-Cbz-pyrrolidine and (S)-3-(2-aminoethyl)-1-N-Cbz-pyrrolidine.

The stereochemistry of chiral molecules is of paramount importance in drug development, as different enantiomers can exhibit vastly different pharmacological activities, potencies, and toxicological profiles due to their specific interactions with chiral biological targets like enzymes and receptors.[2][7] While this compound is often supplied as a racemic mixture, access to enantiomerically pure forms is critical for the synthesis of stereochemically defined drug candidates. The separation of these enantiomers is a key step in its application for chiral drug synthesis.[7][8]

Experimental Protocols

A. General Synthesis Pathway

The synthesis of this compound can be envisioned starting from a commercially available, protected pyrrolidine precursor. A common strategy involves the elaboration of a functional group at the 3-position. The following workflow illustrates a plausible synthetic route starting from 1-N-Cbz-3-pyrrolidinone.

References

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C14H20N2O2) [pubchemlite.lcsb.uni.lu]

- 4. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]

- 5. 811842-07-6|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Technical Guide: Determining the Solubility of 3-Aminoethyl-1-N-Cbz-pyrrolidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences drug discovery and development.[1][2][3] Poor solubility can lead to challenges in formulation, bioavailability, and in vitro testing, ultimately hindering a compound's progression.[1] This technical guide provides a comprehensive framework for determining the solubility of the research compound 3-Aminoethyl-1-N-Cbz-pyrrolidine (Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate) in various organic solvents. While specific quantitative solubility data for this compound is not publicly available, this document outlines the gold-standard experimental protocol for its determination, data presentation, and the key factors influencing its solubility.

Introduction: The Role of Solubility in Drug Development

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a common scaffold in many natural products and synthetic drugs.[4][5] The presence of a primary amine, a Cbz (carboxybenzyl) protecting group, and the pyrrolidine core gives the molecule a unique polarity profile that dictates its interaction with different solvents. The Cbz group, in particular, increases lipophilicity and enhances solubility in organic solvents compared to the unprotected parent amine.[6]

Understanding the solubility of this intermediate is crucial for:

-

Process Chemistry: Optimizing reaction conditions, purification strategies (e.g., crystallization), and isolation procedures.

-

Formulation Development: Selecting appropriate solvent systems for preclinical and clinical formulations.[2]

-

Analytical Method Development: Ensuring the compound remains dissolved during analysis, for instance, in chromatographic techniques like HPLC.[7]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents has not been reported in publicly accessible literature. Researchers are encouraged to use the experimental protocols outlined in Section 3 to generate this data internally. The data should be recorded meticulously and can be presented in a format similar to the template below.

Table 1: Illustrative Template for Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |

| Dichloromethane (DCM) | 25 | Data to be added | Data to be added | Shake-Flask | Visual observation: readily dissolves |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be added | Data to be added | Shake-Flask | High solubility expected |

| N,N-Dimethylformamide (DMF) | 25 | Data to be added | Data to be added | Shake-Flask | High solubility expected |

| Acetonitrile (ACN) | 25 | Data to be added | Data to be added | Shake-Flask | |

| Ethyl Acetate (EtOAc) | 25 | Data to be added | Data to be added | Shake-Flask | |

| Methanol (MeOH) | 25 | Data to be added | Data to be added | Shake-Flask | |

| Isopropanol (IPA) | 25 | Data to be added | Data to be added | Shake-Flask | |

| Toluene | 25 | Data to be added | Data to be added | Shake-Flask | |

| Heptane | 25 | Data to be added | Data to be added | Shake-Flask | Low solubility expected |

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[8][9][10] This technique involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute is then measured, typically by High-Performance Liquid Chromatography (HPLC).[7][9][11]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm or finer, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

HPLC column (e.g., C18)

Procedure

Step 1: Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure a solid phase remains at equilibrium.[8] A starting amount of ~10-20 mg in 2 mL of solvent is typical.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the suspensions for a predetermined period. For many compounds, 24 hours is sufficient to reach equilibrium, but this should be confirmed by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until the value remains constant.[11]

Step 3: Sample Collection and Preparation

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a fine syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[7] This step is crucial to remove all undissolved solid particles.

-

Perform a serial dilution of the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

Step 4: HPLC Analysis and Quantification

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solution into the HPLC.

-

Using the peak area from the sample chromatogram and the calibration curve, calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the final concentration of the saturated solution, which represents the solubility.

Visualizations: Workflows and Influencing Factors

Experimental Workflow

The following diagram illustrates the step-by-step process for determining solubility using the shake-flask and HPLC method.

Caption: Workflow for solubility determination via the shake-flask method.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The diagram below outlines the key relationships.

Caption: Key factors influencing the solubility of the target compound.

Conclusion

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. improvedpharma.com [improvedpharma.com]

- 3. sciforum.net [sciforum.net]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester () for sale [vulcanchem.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: 3-Aminoethyl-1-N-Cbz-pyrrolidine for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Aminoethyl-1-N-Cbz-pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. This document outlines its commercial availability, a detailed synthetic protocol, and its general application in the development of novel therapeutics.

Commercial Availability

This compound (CAS No. 811842-07-6) is available from several commercial suppliers. The following table summarizes the offerings from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Purity | Available Quantities | Catalog Number | Notes |

| Abound | 98% | 250 mg, 1 g | AB038154 | Products are for laboratory use only. |

| Guidechem | 99% | 200 kg/bag (FOB) | - | Connects with various audited suppliers in China.[1] |

| BLD Pharm | - | - | - | Provides access to over 600,000 products for research and development. |

| 2A Biotech | 96%+ | - | 2A-0129285 | - |

Synthetic Protocol

While specific proprietary synthesis methods are maintained by commercial suppliers, a plausible and generalizable experimental protocol for the synthesis of this compound can be derived from established methods for creating similar pyrrolidine derivatives. The following protocol is a representative example based on aminocyclization and protection strategies commonly employed in organic synthesis.

Reaction Scheme:

A potential synthetic route could involve the cyclization of a suitable difunctionalized precursor followed by protection of the pyrrolidine nitrogen.

Materials and Methods:

-

Starting Materials: A suitable precursor such as a protected 4,5-dihalopentylamine or a related derivative.

-

Reagents: Benzyl chloroformate (Cbz-Cl), a suitable base (e.g., triethylamine or potassium carbonate), and an appropriate solvent (e.g., dichloromethane, acetone, or DMF).

-

Apparatus: Standard laboratory glassware for organic synthesis, including a round-bottom flask, condenser, magnetic stirrer, and equipment for extraction and purification (e.g., separatory funnel, rotary evaporator, and chromatography column).

Experimental Procedure:

-

Cyclization: A precursor molecule containing a primary amine and a leaving group (such as a halide) separated by a four-carbon chain is cyclized to form the pyrrolidine ring. This intramolecular nucleophilic substitution is typically carried out in the presence of a base to neutralize the acid generated.

-

Protection of the Pyrrolidine Nitrogen: To the freshly synthesized (or commercially obtained) 3-(2-aminoethyl)pyrrolidine in a suitable solvent (e.g., dichloromethane), an equivalent of a base like triethylamine is added. The solution is cooled in an ice bath.

-

Benzyl chloroformate (Cbz-Cl) is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Application in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound, this compound, serves as a versatile building block for creating libraries of compounds for high-throughput screening. The primary amino group provides a key point for diversification, allowing for the attachment of various functional groups, while the Cbz-protected pyrrolidine nitrogen offers stability and can be deprotected at a later synthetic stage if required.

The general workflow for utilizing this compound in a drug discovery program is outlined in the diagram below.

Caption: Drug discovery workflow utilizing this compound.

The logical relationship for the synthesis of a diverse library of compounds from this compound is depicted in the following diagram.

Caption: Synthesis of a chemical library from a core scaffold.

References

The Strategic Application of the Carboxybenzyl (Cbz) Protecting Group in Pyrrolidine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its synthesis, often requiring precise control of stereochemistry and reactivity, heavily relies on the strategic use of protecting groups. Among these, the carboxybenzyl (Cbz or Z) group stands out as a robust and versatile tool for the protection of the pyrrolidine nitrogen. This technical guide provides a comprehensive overview of the role of the Cbz protecting group in pyrrolidine synthesis, detailing its application, deprotection strategies, and impact on synthetic outcomes.

Core Principles of the Cbz Protecting Group in Pyrrolidine Chemistry

The Cbz group, introduced by Max Bergmann and Leonidas Zervas, protects amines as carbamates, effectively masking their nucleophilicity and basicity.[1][2] This protection is crucial in multi-step syntheses to prevent unwanted side reactions. In the context of pyrrolidine synthesis, the Cbz group offers several distinct advantages:

-

Stability: Cbz-protected pyrrolidines are stable to a wide range of reaction conditions, including those that are basic and mildly acidic, allowing for extensive functionalization of the pyrrolidine ring or appended side chains.[3]

-

Crystallinity: The introduction of the Cbz group often imparts crystallinity to intermediates, facilitating purification by recrystallization, a significant advantage in large-scale synthesis.[3]

-

Stereochemical Control: The steric bulk of the Cbz group can influence the stereochemical outcome of reactions at adjacent centers on the pyrrolidine ring.

-

Orthogonality: The Cbz group is orthogonal to many other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4] This orthogonality is critical for the selective deprotection of different functional groups within a complex molecule.

The introduction of the Cbz group is typically achieved by reacting the pyrrolidine nitrogen with benzyl chloroformate (Cbz-Cl) under basic conditions. The most common deprotection method is catalytic hydrogenolysis, which proceeds under neutral conditions to release the free amine, toluene, and carbon dioxide.[2][4]

Data Presentation: Comparative Analysis of Deprotection Methods

The choice of deprotection method for the Cbz group is critical and depends on the presence of other functional groups in the molecule. The following tables summarize quantitative data for various Cbz deprotection strategies employed in the synthesis of pyrrolidine derivatives.

| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature | Time | Yield (%) | Key Advantages & Disadvantages | Reference |

| Standard Hydrogenolysis | 5-10% Pd/C | H₂ (gas, 1 atm) | MeOH or EtOH | Room Temp | 4 - 72 h | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH. Disadvantages: Can be slow, catalyst quality varies, may affect other reducible groups (e.g., alkenes, alkynes, benzyl ethers). | [5] |

| Transfer Hydrogenolysis | 10% Pd/C | Ammonium Formate | i-PrOH | Microwave | ~10 min | High | Advantages: Avoids handling of H₂ gas, extremely rapid under microwave conditions. Disadvantages: Requires a microwave reactor. | [5] |

| Acid-Mediated Cleavage | HBr/Acetic Acid | N/A | Acetic Acid | Room Temp | 1 - 4 h | High | Advantages: Rapid, effective for substrates sensitive to catalysis. Disadvantages: Harsh acidic conditions may not be suitable for all substrates. | [6] |

| Lewis Acid-Mediated Cleavage | AlCl₃ | N/A | Hexafluoroisopropanol (HFIP) | Room Temp | 2 - 16 h | High | Advantages: Mild conditions, good functional group tolerance (nitro, nitriles, halogens). Disadvantages: Requires stoichiometric Lewis acid. | [2] |

| Nucleophilic Cleavage | 2-Mercaptoethanol / K₃PO₄ | N/A | DMAc | 75 °C | Not specified | High | Advantages: Ideal for substrates with sulfur or other groups that poison palladium catalysts. Disadvantages: Requires elevated temperature and basic conditions. | [5] |

Key Applications and Synthetic Pathways

The Cbz group is instrumental in various strategies for pyrrolidine synthesis, both from chiral pool starting materials like L-proline and through de novo ring construction.

Synthesis of Substituted Pyrrolidines from Cbz-Proline

Cbz-protected L-proline is a versatile starting material for the synthesis of a wide array of substituted pyrrolidines. The Cbz group allows for the manipulation of the carboxylic acid functionality without interference from the secondary amine.

A notable example is the synthesis of a precursor for Clemastine, an antihistamine. This synthesis involves an Arndt-Eistert homologation of Cbz-proline, followed by reduction and chlorination.[1][7]

Caption: Arndt-Eistert homologation of N-Cbz-L-proline for Clemastine precursor synthesis.[1][7]

Intramolecular Cyclization of Cbz-Protected Amines

The Cbz group is also employed in the de novo synthesis of pyrrolidine rings through intramolecular cyclization of acyclic precursors. The Cbz-protected amine can be part of a carbon chain containing a suitable leaving group or an electrophilic center, leading to ring closure.

The "Clip-Cycle" synthesis provides an elegant example of this strategy, where a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis, followed by an enantioselective intramolecular aza-Michael cyclization to form the pyrrolidine ring.[8]

Caption: "Clip-Cycle" strategy for asymmetric pyrrolidine synthesis.[8]

Experimental Protocols

General Procedure for N-Cbz Protection of a Pyrrolidine Derivative

This protocol describes a typical Schotten-Baumann reaction for the introduction of the Cbz group.

Materials:

-

Pyrrolidine derivative (1.0 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.0 - 3.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.1 - 1.2 equiv)

-

Tetrahydrofuran (THF) and Water (e.g., 2:1 mixture)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

Dissolve the pyrrolidine derivative in a mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate to the solution with stirring.

-

Slowly add benzyl chloroformate dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Cbz-protected pyrrolidine.

-

Purify the product by silica gel column chromatography if necessary.[4]

General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines the standard method for removing the Cbz group using palladium on carbon and hydrogen gas.

Materials:

-

N-Cbz-protected pyrrolidine derivative (1.0 equiv)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolve the N-Cbz-protected pyrrolidine derivative in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during filtration.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected pyrrolidine.[9]

General Procedure for Cbz Deprotection by Transfer Hydrogenolysis

This protocol provides an alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.

Materials:

-

N-Cbz-protected pyrrolidine derivative (1.0 equiv)

-

10% Palladium on carbon (Pd/C) (10-20 mol%)

-

Ammonium formate (HCOONH₄) (4-5 equiv)

-

Methanol (MeOH) or Isopropanol (i-PrOH)

Procedure:

-

Dissolve the N-Cbz-protected pyrrolidine derivative in methanol or isopropanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Add ammonium formate to the stirred suspension in one portion at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC. For microwave-assisted reactions, short reaction times at elevated temperatures can be employed.[5]

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be partitioned between a suitable organic solvent and water or a mild aqueous base to remove excess ammonium formate and its byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected pyrrolidine.

Logical Workflow for Protecting Group Strategy

The decision to use a Cbz protecting group in a pyrrolidine synthesis is dependent on the overall synthetic strategy and the nature of other functional groups present in the molecule.

Caption: Decision workflow for employing the Cbz protecting group in pyrrolidine synthesis.

Conclusion

The carboxybenzyl protecting group is a powerful and reliable tool in the synthesis of pyrrolidines. Its stability, orthogonality, and the mild conditions for its removal via hydrogenolysis make it a frequent choice in the synthesis of complex, biologically active molecules. By carefully considering the reaction conditions and the compatibility with other functional groups, researchers can effectively leverage the Cbz group to achieve their synthetic goals in the construction of diverse and valuable pyrrolidine-containing compounds. This guide provides the foundational knowledge and practical protocols to aid in the successful application of the Cbz protecting group in this important area of organic synthesis.

References

- 1. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. benchchem.com [benchchem.com]

The Versatility of N-Cbz Protected Diamines: A Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to achieve selectivity and control in complex molecular transformations. Among these, the Carboxybenzyl (Cbz or Z) group stands out as a robust and versatile protecting group for amines. This technical guide provides an in-depth exploration of the applications of N-Cbz protected diamines in synthesis. These bifunctional building blocks offer a powerful platform for the construction of a wide array of molecular architectures, from chiral ligands and heterocyclic scaffolds to specialized linkers in drug development. This guide will detail their synthesis, deprotection, and application with a focus on quantitative data, experimental protocols, and visual workflows to aid researchers in leveraging these valuable synthetic intermediates.

Core Concepts: The Role of the Cbz Group in Diamine Chemistry

Symmetrical diamines, such as ethylenediamine and its homologues, possess two nucleophilic amino groups of equal reactivity. This presents a significant challenge in achieving selective monofunctionalization. The introduction of the Cbz protecting group on one of the amine functionalities masks its nucleophilicity, allowing for selective manipulation of the remaining free amine. The Cbz group is favored for its stability across a range of reaction conditions, including basic and mildly acidic environments, and its clean removal via catalytic hydrogenolysis or strong acidic conditions. This orthogonality to other common amine protecting groups like Boc and Fmoc is a key advantage in multi-step synthetic sequences.[1][2]

Key Features of the Cbz Group:

-

Robust Stability: Stable to a wide range of non-reductive and non-strongly acidic conditions.

-

Ease of Introduction: Readily introduced using benzyl chloroformate (Cbz-Cl).

-

Facile Removal: Cleaved under mild conditions by catalytic hydrogenolysis or by strong acids like HBr in acetic acid.

-

Orthogonality: Compatible with Boc and Fmoc protecting group strategies, allowing for selective deprotection.[1]

Synthesis and Deprotection of N-Cbz Protected Diamines

The preparation of mono-N-Cbz protected diamines is a critical first step for their use as versatile building blocks. While direct protection of a diamine can lead to a mixture of mono- and di-protected products, careful control of reaction conditions can favor the desired mono-protected species.

Experimental Protocol: Mono-Cbz Protection of Ethylenediamine

This protocol describes a general method for the mono-protection of ethylenediamine using benzyl chloroformate.

Materials:

-

Ethylenediamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve ethylenediamine (excess, e.g., 5-10 equivalents) in a mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of benzyl chloroformate (1 equivalent) in THF to the cooled diamine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield N-Cbz-1,2-diaminoethane.

Deprotection of N-Cbz Protected Diamines

The removal of the Cbz group is most commonly achieved by catalytic hydrogenolysis, which offers mild and clean reaction conditions.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

-

N-Cbz protected diamine

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolve the N-Cbz protected diamine in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.

-

Concentrate the filtrate under reduced pressure to yield the deprotected diamine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]

Applications in Synthesis

N-Cbz protected diamines are valuable intermediates in a variety of synthetic applications, leveraging the ability to selectively functionalize the two amine groups.

Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral diamines are core components of many privileged ligands used in asymmetric catalysis. N-Cbz protection allows for the stepwise construction of these often complex ligand architectures. For instance, mono-Cbz protected (1R,2R)-diaminocyclohexane can be used as a scaffold to build chiral Salen-type or other multidentate ligands. The free amine can be reacted, followed by deprotection of the Cbz-protected amine and subsequent functionalization to afford C₂-symmetric or unsymmetrical ligands. These ligands are instrumental in a range of enantioselective transformations.

Table 1: Application of a Chiral Diamine-Derived Ligand in the Asymmetric Henry Reaction

| Entry | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | EtOH | -20 | 72 | 85 | 92 |

| 2 | 4-Nitrobenzaldehyde | EtOH | -20 | 48 | 91 | 95 |

| 3 | 4-Chlorobenzaldehyde | EtOH | -20 | 72 | 88 | 93 |

| 4 | 2-Naphthaldehyde | EtOH | -20 | 96 | 82 | 90 |

Data adapted from a study on a copper(II) complex of a bis(trans-cyclohexane-1,2-diamine)-based ligand.

The following diagram illustrates a general workflow for the synthesis of a chiral ligand from a mono-Cbz protected diamine and its subsequent use in a catalytic cycle.

Synthesis of Nitrogen-Containing Heterocycles

N-Cbz protected diamines are key starting materials for the synthesis of various nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. The differential reactivity of the two amino groups allows for controlled cyclization reactions.

Piperazinones are six-membered heterocyclic compounds with applications in medicinal chemistry. A common synthetic route involves the reaction of a mono-N-protected ethylenediamine with an α-haloester, followed by intramolecular cyclization.

Table 2: Representative Yields for Piperazinone Synthesis

| Diamine Precursor | α-Haloester | Base | Solvent | Yield (%) |

| N-Cbz-ethylenediamine | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 75 |

| N-Cbz-ethylenediamine | Methyl 2-chloropropionate | NaH | THF | 68 |

The following diagram illustrates the workflow for the synthesis of a piperazinone from a mono-Cbz protected diamine.

References

3-Aminoethyl-1-N-Cbz-pyrrolidine: A Key Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoethyl-1-N-Cbz-pyrrolidine, also known by its IUPAC name benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, is a chiral synthetic building block that has garnered significant attention in medicinal chemistry. Its rigid pyrrolidine core, combined with a reactive primary amine and a readily removable carbobenzyloxy (Cbz) protecting group, makes it a versatile intermediate in the synthesis of complex pharmaceutical compounds. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity into molecular structures, which can enhance binding affinity and selectivity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

The properties of this compound are crucial for its handling, reaction optimization, and purification. While specific experimental data for this exact compound is not widely published in consolidated form, data for closely related structures and information from chemical suppliers provide a basis for its characterization.

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| CAS Number | 811842-07-6 |

| Appearance | Expected to be an oil or low-melting solid |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available pyrrolidine derivatives. A common and efficient strategy involves the reduction of a nitrile group, which provides a direct pathway to the desired aminoethyl side chain.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes a plausible synthetic route starting from a Cbz-protected pyrrolidine with a cyanomethyl group at the 3-position.

Step 1: Synthesis of Benzyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

This precursor can be synthesized from a suitable starting material such as 1-(benzyloxycarbonyl)-3-pyrrolidinemethan-1-ol via tosylation followed by nucleophilic substitution with a cyanide salt.

Step 2: Reduction of the Nitrile to the Primary Amine

The key transformation is the reduction of the cyanomethyl group to an aminoethyl group. This can be effectively carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Materials and Reagents:

-

Benzyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and workup equipment

Procedure (Catalytic Hydrogenation):

-

To a solution of benzyl 3-(cyanomethyl)pyrrolidine-1-carboxylate in ethanol, add a catalytic amount of Raney Nickel.

-

The reaction mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi).

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the catalyst is carefully filtered off through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure this compound.

Expected Quantitative Data

| Parameter | Expected Value |

| Yield | 70-90% |

| Purity (by HPLC) | >95% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 3.20-3.60 (m, 4H, pyrrolidine-H), 2.80-2.95 (m, 2H, -CH₂-NH₂), 1.80-2.10 (m, 3H, pyrrolidine-H), 1.40 (br s, 2H, -NH₂) |

| Mass Spectrometry (ESI+) | m/z 249.15 [M+H]⁺ |

Application as a Pharmaceutical Intermediate: Synthesis of Delafloxacin

This compound is a crucial intermediate in the synthesis of Delafloxacin, a modern fluoroquinolone antibiotic.[1] Delafloxacin is used to treat acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1]

The synthesis of Delafloxacin involves a nucleophilic aromatic substitution reaction where the primary amine of this compound displaces a fluorine atom on the fluoroquinolone core. The Cbz protecting group is subsequently removed to yield the final active pharmaceutical ingredient.

Experimental Workflow: Delafloxacin Synthesis

Caption: Synthetic workflow for Delafloxacin using the key intermediate.

Mechanism of Action of Delafloxacin: A Signaling Pathway Perspective

Delafloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4][5] These enzymes are crucial for bacterial DNA replication, repair, and segregation. The dual-targeting mechanism of Delafloxacin makes it potent against a broad spectrum of bacteria, including resistant strains.[2][5]

-

DNA Gyrase (a type II topoisomerase): This enzyme introduces negative supercoils into the bacterial DNA, which is necessary to relieve the torsional stress that arises during DNA replication and transcription.

-

Topoisomerase IV (also a type II topoisomerase): This enzyme is primarily involved in the decatenation (unlinking) of newly replicated circular chromosomes, allowing them to segregate into daughter cells.

Inhibition of these enzymes by Delafloxacin leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand breaks in the bacterial chromosome.[3] This triggers a cascade of events, including the induction of the SOS response and ultimately leads to bacterial cell death.[6]

Caption: Delafloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Conclusion

This compound stands out as a valuable and versatile intermediate in the field of pharmaceutical development. Its well-defined structure and reactive functionalities allow for its efficient incorporation into complex drug molecules, as exemplified by its role in the synthesis of the advanced fluoroquinolone antibiotic, Delafloxacin. A thorough understanding of its synthesis, properties, and reactivity is essential for medicinal chemists aiming to leverage this and similar building blocks in the design and discovery of next-generation therapeutics. The continued exploration of pyrrolidine-based scaffolds promises to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. What is the mechanism of Delafloxacin meglumine? [synapse.patsnap.com]

- 2. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Delafloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is Delafloxacin meglumine used for? [synapse.patsnap.com]

- 6. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its significance in the development of novel therapeutics. This technical guide provides a comprehensive overview of the role of the pyrrolidine scaffold in drug discovery, detailing its diverse biological activities, key synthetic strategies, and the signaling pathways it modulates. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth data, experimental protocols, and visualizations to aid in the design and development of next-generation therapeutics.

The Versatility of the Pyrrolidine Ring

The pyrrolidine nucleus is a versatile building block in drug design due to several key features. Its saturated, non-planar, and three-dimensional nature allows for the exploration of a wider chemical space compared to its aromatic counterpart, pyrrole.[1][2] This three-dimensionality is crucial for establishing specific and high-affinity interactions with biological targets.[1] Furthermore, the presence of stereogenic centers in substituted pyrrolidines provides an opportunity to fine-tune the pharmacological profile of a drug candidate, as different stereoisomers can exhibit distinct biological activities and binding modes.[2] The pyrrolidine ring is a common motif in numerous natural products, including alkaloids like nicotine, and is a core component of various approved drugs targeting a wide range of diseases.[1][3][4]

Therapeutic Applications of Pyrrolidine-Containing Drugs

The structural and physicochemical properties of the pyrrolidine scaffold have been exploited to develop drugs for a wide array of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[5] A prominent class of these compounds is the spirooxindole-pyrrolidines, which have shown remarkable efficacy.[6]

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole-pyrrolidine | p-bromophenyl substituted | Breast (MCF-7) | 15.49 ± 0.04 | [2] |

| Spirooxindole-pyrrolidine | Compound 5f | Lung (A549) | 1.2 ± 0.412 (48h) | [2] |

| Spirooxindole-pyrrolidine | Compound 5g | Breast (MCF-7) | 2.8 | [7] |

| Spirooxindole-pyrrolidine | Compound 5l | Breast (MCF-7) | - | [7] |

| Spirooxindole-pyrrolidine | Compound 5n | Breast (MCF-7) | - | [7] |

| Pyrrolizidine Spirooxindole | p-chloro substituent | Leukemia, Colon, Prostate, Renal | - | [2] |

| Imidazo[1,2-a]pyrimidine-pyrrolidine | Compound 3d | Breast (MCF-7) | 43.4 | [8] |

| Imidazo[1,2-a]pyrimidine-pyrrolidine | Compound 4d | Breast (MCF-7) | 39.0 | [8] |

| Imidazo[1,2-a]pyrimidine-pyrrolidine | Compound 3d | Breast (MDA-MB-231) | 35.9 | [8] |

| Imidazo[1,2-a]pyrimidine-pyrrolidine | Compound 4d | Breast (MDA-MB-231) | 35.1 | [8] |

One of the key mechanisms through which pyrrolidine-containing anticancer agents exert their effect is by targeting signaling pathways crucial for cancer cell proliferation, survival, and metastasis. A notable example is the inhibition of the CXCL12/CXCR4 signaling axis, which is implicated in tumor progression and metastasis.[9]

The binding of the chemokine CXCL12 to its receptor CXCR4 activates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[10][11] This signaling promotes cancer cell proliferation, survival, and migration to distant metastatic sites.[1][5] Pyrrolidine-based CXCR4 antagonists can effectively block this signaling cascade, thereby inhibiting cancer metastasis.[9]

Antibacterial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antibacterial agents. Pyrrolidine derivatives have shown promise in this area, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[3] A key target for these compounds is the bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3]

Table 2: Antibacterial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,2,4-Oxadiazole-pyrrolidine | Compound 12 | S. aureus ATCC 29213 | 0.002 (2 µM) | [12] |

| 1,2,4-Oxadiazole-pyrrolidine | Compound 12 | MRSA ATCC 43300 | 0.002 (2 µM) | [12] |

| 1,2,4-Oxadiazole-pyrrolidine | Compound 3 | S. aureus ATCC 29213 | 0.004 (4 µM) | [12] |

| 1,2,4-Oxadiazole-pyrrolidine | Compound 3 | MRSA ATCC 43300 | 0.004 (4 µM) | [12] |

| 1,2,4-Oxadiazole | Compound with R1 = 4-OMe-C6H4; R2 = 3,4-(OMe)2-C6H3 | Various | 10 | [13] |

| 1,2,4-Oxadiazole | Compound 43 | S. aureus | 0.15 | [13] |

| 1,2,4-Oxadiazole | Compound 43 | E. coli | 0.05 | [13] |

| 1,2,4-Oxadiazole | Compound 43 | P. aeruginosa | 7.8 | [13] |

| 1,2,4-Oxadiazole | Compound 17 | E. coli | 0.055 | [14] |

Antidiabetic Activity

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several pyrrolidine-based compounds have been developed as potent and selective DPP-4 inhibitors.[1][15] These inhibitors prevent the degradation of incretin hormones, leading to enhanced insulin secretion and improved glycemic control.[16]

Table 3: Antidiabetic Activity of Selected Pyrrolidine Derivatives

| Compound Class | Derivative | Target | IC50 (µM) | Reference |

| Pyrrolidine | 2-benzylpyrrolidine derivative (Compound 2) | DPP-4 | 0.3 ± 0.03 | [1] |

| Pyrrolidine-2-carbonitrile | Compound 17a | DPP-4 | 0.017 | [17] |

| Chromone-based thiosemicarbazone | Compound 2f | DPP-4 | 0.001266 ± 0.000264 | [18] |

| Dipeptide | Trp-Arg | DPP-4 | <45 | [19] |

| Dipeptide | Trp-Lys | DPP-4 | <45 | [19] |

| Dipeptide | Trp-Leu | DPP-4 | <45 | [19] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolidine-containing compounds.

Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]

The 1,3-dipolar cycloaddition reaction is a powerful method for the stereoselective synthesis of spiro[pyrrolidine-3,3'-oxindoles].[10][13]

General Procedure:

-

Preparation of Azomethine Ylide (in situ): A mixture of isatin (1.0 mmol) and an α-amino acid (e.g., L-proline or sarcosine, 1.2 mmol) in a suitable solvent (e.g., ethanol or methanol) is heated to reflux. The condensation reaction generates the azomethine ylide intermediate.

-

Cycloaddition: To the in situ generated azomethine ylide, a solution of the dipolarophile (e.g., a chalcone derivative, 1.0 mmol) in the same solvent is added. The reaction mixture is then refluxed for a specified period (typically 2-6 hours), and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired spiro[pyrrolidine-3,3'-oxindole].

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Bacterial DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.[20][21]

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer (containing ATP and MgCl2).

-

Inhibitor Addition: Add the pyrrolidine compound at various concentrations to the reaction mixtures. Include a positive control (e.g., novobiocin) and a negative control (no inhibitor).

-

Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow for the supercoiling reaction to occur.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.

DPP-4 Inhibition Assay

This fluorometric assay measures the inhibition of DPP-4 enzyme activity.[4][22]

Protocol:

-

Reagent Preparation: Prepare solutions of human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the pyrrolidine inhibitor in an appropriate assay buffer.

-

Reaction Initiation: In a 96-well black plate, add the DPP-4 enzyme and the inhibitor at various concentrations. Pre-incubate for 10 minutes at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over a period of 30-60 minutes using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile structural motif in the field of drug discovery. Its unique three-dimensional nature and the ability to introduce stereochemical diversity provide medicinal chemists with a powerful tool to design novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The diverse range of biological activities exhibited by pyrrolidine-containing compounds, from anticancer and antibacterial to antidiabetic effects, highlights the broad therapeutic potential of this scaffold. The synthetic methodologies and experimental protocols outlined in this guide offer a solid foundation for researchers to further explore and exploit the potential of the pyrrolidine ring in the development of innovative medicines to address unmet medical needs.

References

- 1. oatext.com [oatext.com]

- 2. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 5. superchemistryclasses.com [superchemistryclasses.com]

- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. xiao.rice.edu [xiao.rice.edu]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]